molecular formula C16H15NO2 B13788837 1-Methoxy-2-acetamidofluorene CAS No. 6893-20-5

1-Methoxy-2-acetamidofluorene

Cat. No.: B13788837
CAS No.: 6893-20-5
M. Wt: 253.29 g/mol
InChI Key: BUGWBNQYWZPCFO-UHFFFAOYSA-N
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Description

1-Methoxy-2-acetamidofluorene is an organic compound with the molecular formula C16H15NO2 It is a derivative of fluorene, characterized by the presence of a methoxy group and an acetamido group attached to the fluorene core

Preparation Methods

The synthesis of 1-Methoxy-2-acetamidofluorene typically involves multiple steps, starting with the fluorene core. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of fluorene to introduce an acyl group.

    Reduction: The acyl group is then reduced to form an alkane.

    Methoxylation: The nitro group is replaced with a methoxy group.

Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale production, such as the use of micro-reaction devices to improve efficiency and yield .

Chemical Reactions Analysis

1-Methoxy-2-acetamidofluorene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Common substitution reactions include halogenation and nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-2-acetamidofluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-acetamidofluorene involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, influencing various biochemical processes. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

1-Methoxy-2-acetamidofluorene can be compared to other similar compounds, such as:

Properties

CAS No.

6893-20-5

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(1-methoxy-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C16H15NO2/c1-10(18)17-15-8-7-13-12-6-4-3-5-11(12)9-14(13)16(15)19-2/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

BUGWBNQYWZPCFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)OC

Origin of Product

United States

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